molecular formula C8H13LiO4 B13569096 Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate

Cat. No.: B13569096
M. Wt: 180.2 g/mol
InChI Key: QFXZKYDXJIVFGJ-UHFFFAOYSA-M
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Description

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate is a lithium salt derived from a cycloheptane backbone functionalized with two hydroxyl groups at positions 4 and 5 and a carboxylate group at position 1. Comparative analysis with structurally or functionally related compounds is critical to infer its properties and utility.

Properties

Molecular Formula

C8H13LiO4

Molecular Weight

180.2 g/mol

IUPAC Name

lithium;4,5-dihydroxycycloheptane-1-carboxylate

InChI

InChI=1S/C8H14O4.Li/c9-6-3-1-5(8(11)12)2-4-7(6)10;/h5-7,9-10H,1-4H2,(H,11,12);/q;+1/p-1

InChI Key

QFXZKYDXJIVFGJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC(C(CCC1C(=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate typically involves the reaction of 4,5-dihydroxycycloheptane-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient crystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.

Mechanism of Action

The mechanism of action of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), which play crucial roles in cellular signaling and metabolism . These interactions lead to various downstream effects, including modulation of neurotransmitter levels and neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cycloheptane and Pyrazole Derivatives

The compound’s cycloheptane core distinguishes it from smaller cyclic systems (e.g., cyclohexane derivatives) and larger macrocycles. Notably, pyrazole-carboximidamide derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ) share a five-membered heterocyclic structure but lack the extended cycloheptane ring and carboxylate group. Key differences include:

Property Lithium(1+)4,5-Dihydroxycycloheptane-1-Carboxylate Pyrazole-Carboximidamide Derivatives
Ring Size 7-membered cycloheptane 5-membered pyrazole
Functional Groups 2 hydroxyls, 1 carboxylate Carboximidamide, variable aryl substituents
Charge Anionic (balanced by Li⁺) Neutral or cationic (depending on pH)
Potential Applications Lithium-ion electrolytes, chelating agents Antimicrobial, anticancer agents

The hydroxyl and carboxylate groups in the lithium compound may enhance solubility in polar solvents compared to the more lipophilic pyrazole derivatives. However, the pyrazole derivatives’ aromatic substituents likely improve membrane permeability in biological systems .

Industrial Lithium Compounds: Carbonate and Hydroxide

Lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH) dominate industrial applications, particularly in batteries and ceramics. Comparative trade data highlight their prevalence over niche lithium salts like the target compound :

Property Lithium Carbonate/Hydroxide This compound
Global Production (2020) ~350,000 metric tons Not commercially documented
Primary Use Batteries, glass ceramics Research-stage (hypothetical: electrolytes, drugs)
Stability High thermal stability Likely lower due to organic backbone
Cost ~$10–20/kg Presumably higher (complex synthesis)

The organic backbone of the target compound may limit its thermal stability compared to inorganic lithium salts but could offer advantages in solubility or lithium-ion mobility for specialized battery electrolytes.

Pharmaceutical Lithium Agents

Lithium carbonate is a cornerstone therapy for bipolar disorder, modulating neurotransmitter activity. A meta-analysis of lithium-valproate combinations underscores the importance of bioavailability and target specificity, which the cycloheptane derivative may lack due to its bulkier structure:

Parameter Lithium Carbonate This compound
Bioavailability ~95% Unknown (likely reduced due to molecular weight)
CNS Penetration High Limited (polar groups may restrict blood-brain barrier crossing)
Side Effects Nephrotoxicity, tremor Uncharacterized (potential renal clearance issues)

Biological Activity

Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate (commonly referred to as lithium dihydroxycycloheptane carboxylate) is a compound that has garnered interest due to its potential biological activities, particularly in the context of psychiatric disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Lithium dihydroxycycloheptane carboxylate is a lithium salt derived from cycloheptanecarboxylic acid. Its structure includes two hydroxyl groups and a carboxylate group, which are crucial for its biological activity.

  • Chemical Formula : C₇H₉LiO₃
  • Molecular Weight : Approximately 161.1 g/mol
  • IUPAC Name : Lithium 4,5-dihydroxycycloheptane-1-carboxylate

Lithium is known to influence various signaling pathways within cells. Its primary mechanism involves the inhibition of glycogen synthase kinase-3 beta (GSK-3β), which plays a significant role in cell proliferation and apoptosis. Lithium's modulation of the Wnt/β-catenin signaling pathway is particularly noteworthy, as it can lead to the activation of genes involved in cell growth and differentiation.

1. Psychiatric Applications

Lithium salts have long been used in the treatment of bipolar disorder and depression. The compound's ability to stabilize mood is attributed to its effects on neurotransmitter release and neuronal health.

  • Clinical Studies : Research indicates that lithium treatment can reduce the risk of suicide in patients with mood disorders . A retrospective cohort study suggested that lithium exposure may also lower the incidence of melanoma, highlighting its potential protective effects against certain cancers .

2. Anticancer Properties

Recent studies have explored lithium's role in cancer treatment, particularly in endocrine tumors such as thyroid cancer.

  • In Vitro Studies : Lithium has shown growth inhibitory effects on various cancer cell lines, including medullary thyroid cancer (MTC) and pheochromocytoma. In vitro experiments demonstrated that lithium could induce apoptosis and inhibit cell proliferation through GSK-3β inhibition .
  • In Vivo Studies : Animal models have confirmed that lithium can inhibit tumor growth in xenograft models of MTC, supporting its potential as an adjunct therapy alongside traditional treatments like radioactive iodine .

Table 1: Summary of Lithium's Biological Effects on Cancer Cell Lines

Cancer TypeCell LineLithium ConcentrationEffect Observed
Medullary Thyroid CancerTT cell line15–20 mMInhibition of growth, induction of apoptosis
Follicular Thyroid CarcinomaFTC13310–20 mMRestoration of NR4A1 expression
PheochromocytomaPC12VariableDose-dependent cytotoxic effects

Case Study 1: Lithium in Thyroid Cancer Treatment

A study involving patients with thyroid cancer indicated that lithium not only enhanced the efficacy of radioactive iodine but also reduced tumor size significantly when administered at supratherapeutic doses .

Case Study 2: Lithium and Melanoma Risk

A retrospective analysis highlighted that patients receiving lithium therapy had a reduced risk of developing melanoma compared to those who did not receive lithium . This suggests a potential protective mechanism that warrants further investigation.

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